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molecular formula C11H11N3O4 B8301955 4-(2-Cyanoethylamino)-3-nitro-benzoic acid methyl ester

4-(2-Cyanoethylamino)-3-nitro-benzoic acid methyl ester

Cat. No. B8301955
M. Wt: 249.22 g/mol
InChI Key: YVTUVBVDJVJKDK-UHFFFAOYSA-N
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Patent
US08053431B2

Procedure details

To a solution of ammonium chloride (21.7 g, 406.3 mmol) in water (200 mL) was added 4-(2-cyanoethylamino)-3-nitro-benzoic acid methyl ester (6.1 g, 24.5 mmol) followed by zinc powder (42.8 g, 655.9 mmol). The mixture was heated to 60° C. for 3 h. It was filtered hot and washed with EtOAc. The filtrate was further extracted with EtOAc and the combined organic phase washed with brine solution. The organic layer was evaporated to give 4.1 g (75%) of 3-amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester. MS-ESI m/z 220 (M+1); 1H NMR (300 MHz, CDCl3) δ 2.7 (t, 2H), 3.6 (m, 2H), 3.8 (s, 3H), 4.3 (bs, 1H), 6.6 (d, 1H), 7.45 (d, 1H), 7.6 (d, 1H)
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
42.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH2:13][CH2:14][C:15]#[N:16])=[C:8]([N+:17]([O-])=O)[CH:7]=1>O.[Zn]>[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH2:13][CH2:14][C:15]#[N:16])=[C:8]([NH2:17])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCCC#N)[N+](=O)[O-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
42.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered hot
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The filtrate was further extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phase washed with brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCC#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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